molecular formula C11H13FO4 B3001735 4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid CAS No. 2225136-01-4

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid

Cat. No. B3001735
CAS RN: 2225136-01-4
M. Wt: 228.219
InChI Key: ZBTGRCKLMDWHQV-UHFFFAOYSA-N
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Description

4-(2-Fluoro-1,1-dimethoxyethyl)benzoic acid is a chemical compound that is likely to be a derivative of benzoic acid, where the benzoic acid core is modified with a 2-fluoro-1,1-dimethoxyethyl group at the 4-position. While the specific compound is not directly discussed in the provided papers, the general chemistry of benzoic acid derivatives is well-represented, which can help infer properties and reactivity of the compound .

Synthesis Analysis

The synthesis of benzoic acid derivatives can be achieved through directed lithiation, as described in the first paper. The ortho-lithiated species of benzoic acid can react with various electrophiles to yield ortho-substituted products . Although the specific synthesis of this compound is not detailed, similar methodologies could potentially be applied to introduce the 2-fluoro-1,1-dimethoxyethyl group into the benzoic acid framework.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using X-ray crystallography, as demonstrated in the second paper for different compounds . This technique allows for the determination of the crystal system, space group, and cell dimensions, which are crucial for understanding the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in a variety of chemical reactions. The first paper indicates that the lithiated benzoic acid can undergo reactions with different electrophiles to introduce substituents at the ortho position . This suggests that the this compound could also engage in reactions typical for benzoic acid derivatives, such as esterification, amidation, and others, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from their molecular structure and substituents. For instance, the presence of a 2-fluoro-1,1-dimethoxyethyl group could influence the compound's boiling point, solubility, and acidity. The crystallographic data provided for other benzoic acid derivatives can give insights into the potential packing and solid-state properties of this compound, although specific data for this compound would be required for accurate property determination.

Scientific Research Applications

Synthesis for PET Imaging

One notable application of a related compound, a fluorine-18-labeled bexarotene analogue, is in PET (Positron Emission Tomography) imaging for retinoid X receptor studies. This research demonstrates the synthesis of this compound, highlighting its potential in advanced medical imaging techniques (Wang, Davis, Gao, & Zheng, 2014).

Hydrogen-Bonded Benzoic Acid Dimers

Studies on benzoic acid dimers, including variants such as 4-allyloxyl-2-fluorobenzoic acid, have been conducted to understand their hydrogen-bonded structures. These investigations offer insights into the thermal stability and mesophase formation in these compounds, which are significant in the development of materials with specific thermal and optical properties (Wei, Guo, Wang, & Yang, 2013).

Substitution Reactions

A study on regio-selective hydroxysubstitution of fluorobenzoic acid derivatives has been conducted. This research facilitates the synthesis of fluorosalicylic acid derivatives, demonstrating a method to transform multi-fluoro-substituted benzoic acid derivatives effectively (Umezu, Tabuchi, & Kimura, 2003).

Gas Phase Measurements

The microwave spectrum of mono-fluoro-benzoic acids, including 2-fluoro-, 3-fluoro-, and 4-fluoro-benzoic acid, has been measured, providing essential data for understanding these compounds' molecular structures in the gas phase. This research is fundamental in spectroscopy and molecular modeling (Daly, Carey, Pejlovas, Li, Kang, & Kukolich, 2015).

Chromogenic and Fluorogenic Hosts

Research on 4-(N,N-dimethylamino)benzoic acid, a simple chromogenic and fluorogenic anion host, reveals its high selectivity to divalent anions. Such studies are crucial in developing sensors and probes in analytical chemistry (Hou & Kobiro, 2006).

properties

IUPAC Name

4-(2-fluoro-1,1-dimethoxyethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-15-11(7-12,16-2)9-5-3-8(4-6-9)10(13)14/h3-6H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTGRCKLMDWHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CF)(C1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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